

Application Notes and Protocols for the Synthesis of Lansoprazole and Related Compounds

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Compound of Interest

Compound Name: 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B194831

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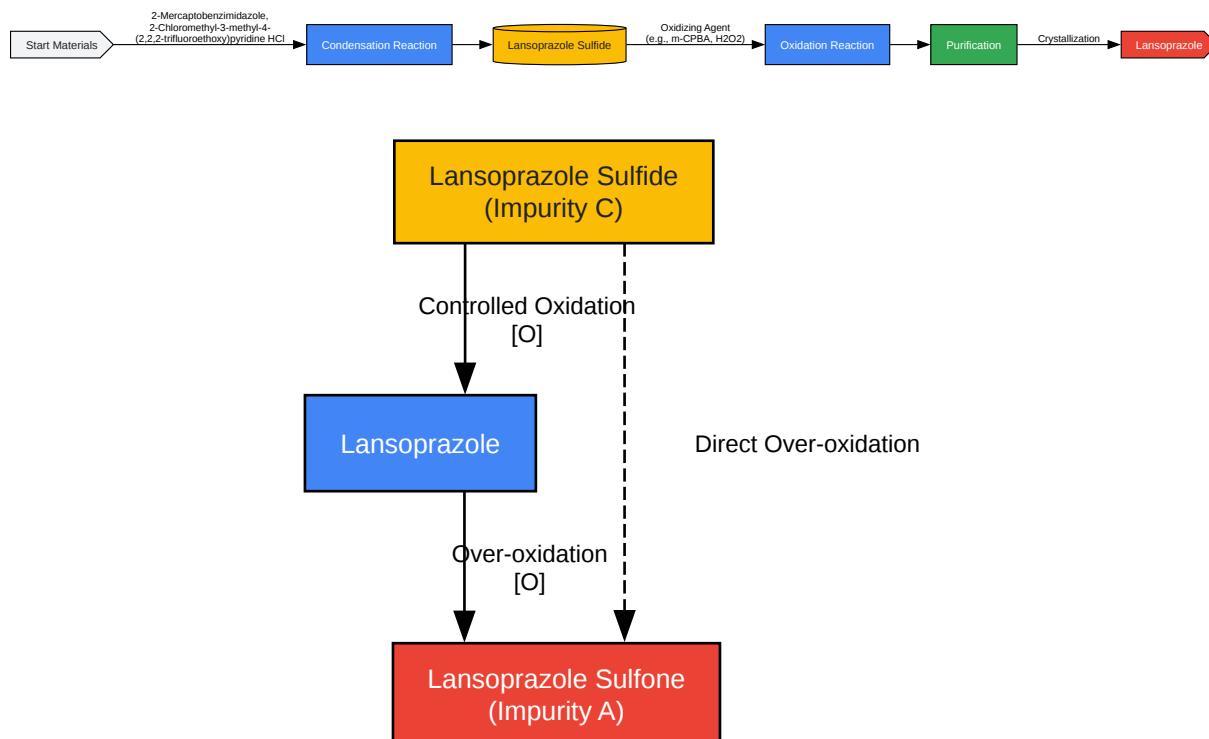
These application notes provide detailed methodologies for the synthesis of the proton pump inhibitor, lansoprazole, and its primary process-related impurities. The protocols are intended to guide researchers in the fields of medicinal chemistry, process development, and quality control.

Lansoprazole, chemically known as 2-[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, is a widely used medication for treating acid-related stomach and duodenal disorders.^{[1][2]} The control of impurities during its synthesis is critical to ensure the safety and efficacy of the final drug product.^[3] This document outlines the synthetic routes for lansoprazole and key impurities such as lansoprazole sulfide and lansoprazole sulfone.

I. Synthesis of Lansoprazole

The most common synthetic pathway to lansoprazole involves a two-step process: the condensation of a substituted pyridine with 2-mercaptopbenzimidazole to form the thioether intermediate (lansoprazole sulfide), followed by a controlled oxidation to the sulfoxide, which is lansoprazole.^[4]

Logical Workflow for Lansoprazole Synthesis



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